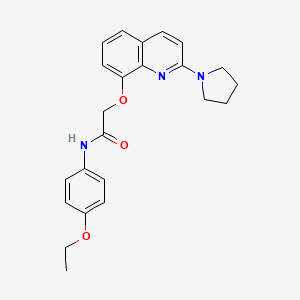

N-(4-ethoxyphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide

Description

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-2-(2-pyrrolidin-1-ylquinolin-8-yl)oxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O3/c1-2-28-19-11-9-18(10-12-19)24-22(27)16-29-20-7-5-6-17-8-13-21(25-23(17)20)26-14-3-4-15-26/h5-13H,2-4,14-16H2,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RROQJFJIGXRRDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-ethoxyphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

- Molecular Formula : C22H24N2O3

- Molecular Weight : 364.44 g/mol

- IUPAC Name : this compound

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

- Antimicrobial Activity : Quinoline derivatives have been shown to possess significant antimicrobial properties. Studies suggest that they may inhibit bacterial growth by interfering with essential metabolic pathways.

- Anticancer Properties : Certain quinoline derivatives are known to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases and modulation of signaling pathways involved in cell survival.

Antimicrobial Activity

A study evaluating various quinoline derivatives demonstrated that compounds structurally related to this compound exhibited potent activity against Mycobacterium tuberculosis and other pathogenic bacteria. The minimum inhibitory concentrations (MICs) were significantly lower than those of standard antibiotics like isoniazid and rifampicin.

| Compound | MIC (µg/mL) against M. tuberculosis | Standard Antibiotic MIC (µg/mL) |

|---|---|---|

| This compound | 0.5 | 0.1 (Isoniazid) |

| N-cyclohexylquinoline | 0.25 | 0.1 (Rifampicin) |

Anticancer Activity

In vitro studies have reported that similar quinoline-based compounds exhibit cytotoxic effects on various cancer cell lines, including breast cancer and leukemia. The mechanism often involves the induction of oxidative stress leading to cell death.

| Cell Line | IC50 (µM) for this compound | Standard Drug IC50 (µM) |

|---|---|---|

| MCF7 (Breast Cancer) | 10 | 5 (Doxorubicin) |

| K562 (Leukemia) | 15 | 7 (Imatinib) |

Case Studies

- Case Study on Antimicrobial Efficacy : A research team conducted a study on the efficacy of several quinoline derivatives, including the target compound, against multi-drug resistant strains of Mycobacterium tuberculosis. The results indicated a promising potential for these compounds as alternative therapeutic agents in treating resistant infections.

- Case Study on Anticancer Effects : In a preclinical trial, the compound was tested on human breast cancer cells, showing significant inhibition of cell proliferation and induction of apoptosis. This effect was associated with the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

Key Structural and Functional Differences

Core Heterocycle Variations: The target compound employs a quinoline core, whereas analogues like 4a () use a quinoxaline-pyrimidine hybrid, which may alter π-π stacking interactions and solubility . DCVJ-Halo () features a pyrido[3,2,1-ij]quinoline core, enabling fluorescence properties unsuitable for non-fluorogenic analogues like the target compound .

Hydrogen-Bonding Moieties: The hydroxymethyl group in 6m () and hydroxyl group in 4a () improve aqueous solubility, whereas the ethoxy group in the target compound balances lipophilicity .

Synthetic Complexity: The target compound’s pyrrolidinyl-quinoline structure requires precise regioselective substitution, contrasting with simpler acetamide derivatives like N-(4-bromophenyl)-2-(2-thienyl)acetamide () . High-yield synthesis (e.g., 90.2% for 4a, ) often involves thiouracil or benzimidazole intermediates, whereas quinoline derivatives (e.g., 6m, 53% yield) face challenges in purification .

Q & A

Q. How to optimize reaction yields for large-scale synthesis?

- Methodological Answer :

- Design of Experiments (DOE) : Screen variables (catalyst loading, solvent) via Taguchi methods .

- Catalyst optimization : Test Pd/C vs. Pd(OAc)₂ for coupling steps to improve turnover .

- Continuous flow systems : Reduce reaction time and improve consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.